N-pyridin-2-yl-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide
Description
N-pyridin-2-yl-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide: is a complex organic compound that features a piperazine ring substituted with pyridine groups at two different positions
Properties
IUPAC Name |
N-pyridin-2-yl-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c22-16(19-15-3-1-2-6-18-15)21-11-9-20(10-12-21)13-14-4-7-17-8-5-14/h1-8H,9-13H2,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYMLYPIBTVLPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)C(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-pyridin-2-yl-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Pyridine Groups: The piperazine core is then functionalized with pyridine groups. This can be achieved through nucleophilic substitution reactions where pyridine derivatives are introduced to the piperazine ring.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenated pyridine derivatives and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, N-pyridin-2-yl-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a therapeutic agent. It may exhibit activity against certain biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders or as an antimicrobial agent.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure allows it to interact with other molecules in specific ways, making it useful in various applications.
Mechanism of Action
The mechanism of action of N-pyridin-2-yl-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide depends on its interaction with molecular targets. It may bind to specific receptors or enzymes, altering their activity. For example, it could inhibit an enzyme by binding to its active site or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- N-pyridin-2-yl-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide
- N-pyridin-2-yl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide
- N-pyridin-3-yl-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide
Uniqueness
N-pyridin-2-yl-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide is unique due to the specific positioning of the pyridine groups, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with biological targets, making it distinct from its analogs.
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